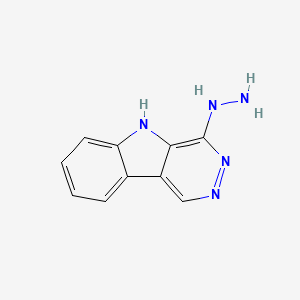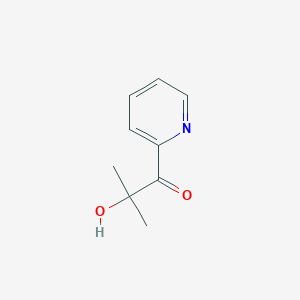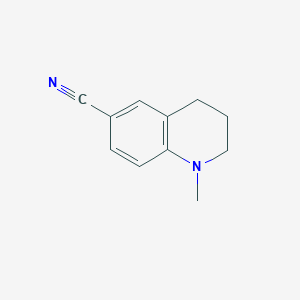
(R)-1-Nitro-2-(2-furanyl)propane
Descripción general
Descripción
®-1-Nitro-2-(2-furanyl)propane is an organic compound characterized by the presence of a nitro group and a furan ring attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Nitro-2-(2-furanyl)propane typically involves the nitration of a suitable precursor. One common method is the nitration of ®-2-(2-furanyl)propan-1-ol using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid). The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
On an industrial scale, the production of ®-1-Nitro-2-(2-furanyl)propane may involve continuous flow nitration processes to enhance efficiency and yield. These methods often utilize advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Nitro-2-(2-furanyl)propane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron and hydrochloric acid.
Oxidation: The furan ring can be oxidized to form furan derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Reduction: ®-1-Amino-2-(2-furanyl)propane.
Oxidation: Various furan derivatives depending on the extent of oxidation.
Substitution: Compounds with different functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, ®-1-Nitro-2-(2-furanyl)propane serves as a versatile intermediate for the preparation of various complex molecules. Its nitro group can be transformed into other functional groups, facilitating the synthesis of diverse chemical entities.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of bioactive molecules. Its structural features may contribute to the development of new pharmaceuticals with specific biological activities.
Industry
In the materials science field, ®-1-Nitro-2-(2-furanyl)propane can be used in the synthesis of polymers and other advanced materials. Its unique properties may enhance the performance of these materials in various applications.
Mecanismo De Acción
The mechanism by which ®-1-Nitro-2-(2-furanyl)propane exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-Nitro-2-(2-furanyl)propane: The enantiomer of ®-1-Nitro-2-(2-furanyl)propane, differing in the spatial arrangement of atoms.
1-Nitro-2-(2-thienyl)propane: A similar compound where the furan ring is replaced by a thiophene ring.
1-Nitro-2-phenylpropane: A compound with a phenyl ring instead of a furan ring.
Uniqueness
®-1-Nitro-2-(2-furanyl)propane is unique due to its specific stereochemistry and the presence of both a nitro group and a furan ring
Propiedades
IUPAC Name |
2-[(2R)-1-nitropropan-2-yl]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4,6H,5H2,1H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFKCJIGAQZXLK-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[N+](=O)[O-])C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C[N+](=O)[O-])C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457165 | |
| Record name | AG-G-97784 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748183-63-3 | |
| Record name | AG-G-97784 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4,6,7,9-Pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,4,7,10,12,14-heptaene](/img/structure/B3357643.png)



![6-Methyl-1,2-dihydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B3357690.png)
![Methyl (2E)-[(diphenylmethyl)imino]acetate](/img/structure/B3357694.png)

![4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE](/img/structure/B3357705.png)




